

Spectroscopic Characterization of 2-Methyl-4-Phenyl-1H-indene: A Technical Guide

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Compound of Interest

Compound Name: 2-methyl-4-phenyl-1H-indene

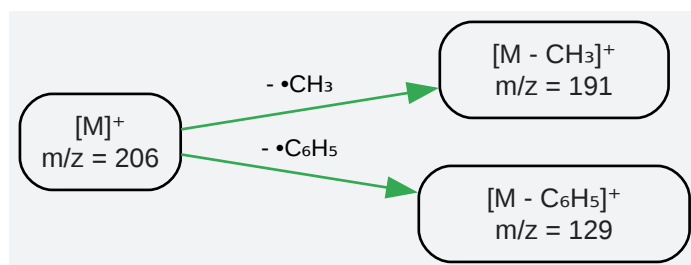
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This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of **2-methyl-4-phenyl-1H-indene**. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral signatures. This approach, rooted in established spectroscopic theory and comparison with analogous structures, offers a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of substituted indene derivatives.

Molecular Structure and Spectroscopic Significance

2-Methyl-4-phenyl-1H-indene is a polycyclic aromatic hydrocarbon with the molecular formula $C_{16}H_{14}$ and a molecular weight of 206.28 g/mol [1]. Its structure, consisting of a phenyl-substituted indene backbone, presents a unique set of spectroscopic features. The precise elucidation of these features is paramount for confirming the compound's identity, assessing its purity, and understanding its electronic and structural properties.



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References

- 1. 2-Methyl-4-phenylindene | C₁₆H₁₄ | CID 11074559 - PubChem [pubchem.ncbi.nlm.nih.gov]
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